molecular formula C20H26N2O3 B1670769 Disoxaril CAS No. 87495-31-6

Disoxaril

货号: B1670769
CAS 编号: 87495-31-6
分子量: 342.4 g/mol
InChI 键: FKLJPTJMIBLJAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

地索拉尔是一种抗病毒化合物,以其对包括肠病毒和鼻病毒在内的披衣病毒的有效性而闻名。它是一种异恶唑杂环化合物,也是常被称为 WIN 化合物的抗病毒系列的成员。 地索拉尔通过与 VP1 衣壳蛋白内的疏水口袋结合来抑制肠病毒复制,从而稳定病毒体并阻止其脱壳 .

准备方法

合成路线和反应条件: 地索拉尔的合成涉及多个步骤,从 2,6-二甲基-4-溴苯酚与戊炔氯在碳酸钾和碘化钾存在下在 N-甲基吡咯烷酮-2 中缩合开始。该反应生成 5-溴-1,3-二甲基-2-(4-戊炔氧基)苯。随后与甲基乙醛肟缩合得到 3-甲基异恶唑衍生物。 最后一步涉及使用四(三苯基膦)钯(0) 作为催化剂,使这些衍生物与不同的苯硼酸反应 .

工业生产方法: 地索拉尔的工业生产遵循类似的合成路线,但规模更大,对反应条件进行严格控制以确保高产率和纯度。 由于试剂和反应条件带来的潜在危害,使用专用玻璃器皿和安全协议至关重要 .

化学反应分析

反应类型: 地索拉尔会发生各种化学反应,包括:

    氧化: 地索拉尔在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以改变地索拉尔分子内的官能团。

    取代: 地索拉尔可以发生取代反应,特别是在异恶唑环和苯氧基处。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用氢化铝锂和硼氢化钠等还原剂。

    取代: 取代反应通常涉及在受控条件下卤化剂和亲核试剂。

主要产物: 由这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代可能会产生各种取代的异恶唑化合物 .

科学研究应用

地索拉尔有几种科学研究应用,包括:

    化学: 用作研究抗病毒机制和开发新型抗病毒剂的模型化合物。

    生物学: 用于病毒复制和耐药病毒株发展的研究。

    医学: 研究其在治疗病毒感染方面的潜在治疗应用,特别是那些由肠病毒和鼻病毒引起的感染。

    工业: 用于开发抗病毒涂层和医用器械材料.

作用机制

地索拉尔通过与肠病毒 VP1 衣壳蛋白内的疏水口袋结合来发挥其抗病毒作用。这种结合使病毒体稳定并防止其脱壳,从而抑制病毒复制。 分子靶标包括 VP1 蛋白内的特定氨基酸残基,该途径涉及阻止病毒复制的早期阶段 .

类似化合物:

    派克利韦: 另一种抗病毒化合物,具有类似的作用机制,靶向披衣病毒的 VP1 蛋白。

    阿利多酮: 一种抗病毒剂,也通过与病毒衣壳结合来抑制病毒脱壳。

    恩维罗昔: 一种通过靶向病毒 RNA 合成来抑制病毒复制的化合物。

地索拉尔的独特性: 地索拉尔因其对 VP1 蛋白具有特异性结合亲和力以及其稳定病毒体的能力而独一无二,使其对多种肠病毒和鼻病毒高度有效。 其结构特征,如异恶唑环和苯氧基,有助于其独特的抗病毒特性 .

相似化合物的比较

    Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.

    Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.

    Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.

Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .

属性

CAS 编号

87495-31-6

分子式

C20H26N2O3

分子量

342.4 g/mol

IUPAC 名称

5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3

InChI 键

FKLJPTJMIBLJAV-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3

规范 SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3

外观

Solid powder

Key on ui other cas no.

87495-31-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

WIN-51711;  WIN51711;  WIN 51711;  WIN-51,711;  WIN51,711;  WIN 51,711; BRN-3626820;  BRN 3626820;  BRN3626820;  Disoxaril

产品来源

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6.0 ml of diisopropylamine in 50 ml of tetrahydrofuran at 0° C. was added 22 ml of 2.1M n-butyllithium in hexane over a period of 20 minutes. The mixture was stirred 30 minutes at 5° C., then cooled to -55° C., and 4.5 g of 3,5-dimethylisoxazole was added dropwise during 15 minutes. The resulting slurry was stirred for 30 minutes at -60° C. and 12.4 g of 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole in 35 ml of tetrahydrofuran was then added dropwise. After the addition was complete, the mixture was stirred for one hour during which the temperature rose to -40° C. The reaction mixture was allowed to warm to room temperature, 75 ml of water was then added dropwise, and the mixture was extracted with ethyl acetate. The ethyl acetate extracts were dried and concentrated in vacuo, and the residue triturated with ether. The ether insoluble fraction (10.5) consisted essentially of 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, identical with the product of Example 1, part (c).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirring solution of 48.6 g (0.48 moles) diisopropylamine in 520 ml tetrahydrofuran (THF) at -5° C. (ice/acetone bath) was added 185 ml of 2.6M n-butyllithium (0.48 moles) under nitrogen. The addition was complete after 30 minutes and the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes. The ice/acetone bath was replaced by Dry Ice/acetone and when the internal temperature reached -55° C., 46.6 g (0.48 moles) 3,5-dimethylisoxazole was added dropwise over 20 minutes. This solution was allowed to stir an additional 30-40 minutes at -55° C. or lower. A solution containing 135 g (0.41 moles) 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole dissolved in 400 ml THF was added dropwise (via nitrogen pump) over 35 minutes. The temperature during the addition was kept below -50° C. by carefully controlling the rate of the addition. The heavy suspension was stirred for an additional hour. The Dry Ice bath was removed and the reaction was quenched by dropwise addition of 10 ml water. The reaction mixture was allowed to warm to about 5°-10° C. and then poured into 1 liter water and 1 liter ethyl acetate. The aqueous layer was set aside and the organic layer was washed once with water and brine. The extract was dried over magnesium sulfate and evaporated to near dryness under water vacuum. The crude crystalline product was dissolved in 600 ml warm acetonitrile, filtered thru a pad of solka floc and allowed to crystallize at room temperature. After two hours, the heavy crystalline precipitate was cooled to 10° C. and filtered to give 108 g (76%) 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, m.p. 97°-98° C., after drying 24 hrs at 60° C.
Quantity
48.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.6 g
Type
reactant
Reaction Step Four
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
135 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a stirring solution of 48.6 g (0.48 moles) diisopropylamine in 520 ml tetrahydrofuran (THF) at -5° C. (ice/actone bath) was added 185 ml of 2.6M n-butyllithium (0.48 moles) under nitrogen. The addition was complete after 30 minutes and the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes. The ice/acetone bath was replaced by Dry Ice/acetone and when the internal temperature reached -55° C., 46.6 g (0.48 moles) 3,5-dimethylisoxazole was added dropwise over 20 minutes. This solution was allowed to stir an additional 30-40 minutes at -55° C. or lower. A solution containing 135 g (0.41 moles) 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole dissolved in 400 ml THF was added dropwise (via nitrogen pump) over 35 minutes. The temperature during the addition was kept below -50° C. by carefully controlling the rate of the addition. The heavy suspension was stirred for an additional hour. The Dry Ice bath was removed and the reaction was quenched by dropwise addition of 10 ml water. The reaction mixture was allowed to warm to about 5°-10° C. and then poured into 1 liter water and 1 liter ethyl acetate. The aqueous layer was set aside and the organic layer was washed once with water and brine. The extract was dried over magnesium sulfate and evaporated to near dryness under water vacuum. The crude crystalline product was dissolved in 600 ml warm acetonitrile, filtered thru a pad of solka floc and allowed to crystallize at room temperature. After two hours, the heavy crystalline precipitate was cooled to 10° C. and filtered to give 108 g (76%) 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, m.p. 97°-98° C., after drying 24 hrs at 60° C.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.6 g
Type
reactant
Reaction Step Four
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
135 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disoxaril
Reactant of Route 2
Reactant of Route 2
Disoxaril
Reactant of Route 3
Reactant of Route 3
Disoxaril
Reactant of Route 4
Reactant of Route 4
Disoxaril
Reactant of Route 5
Reactant of Route 5
Disoxaril
Reactant of Route 6
Disoxaril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。